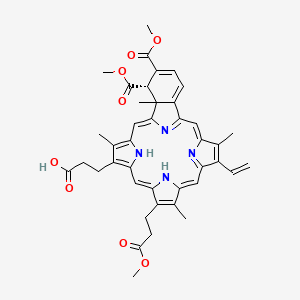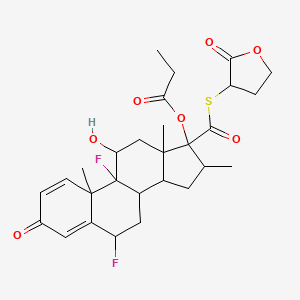
Zoticasone propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zoticasone propionate is a synthetic glucocorticoid receptor agonist developed by GSK Plc. It is a small molecule drug with the molecular formula C28H34F2O7S. Initially researched for its potential in treating immune system diseases, respiratory diseases, and infections, its development was eventually discontinued after reaching Phase 2 clinical trials .
Vorbereitungsmethoden
Industrial production methods for such compounds often involve large-scale chemical synthesis using batch or continuous flow reactors. The process includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Zoticasone propionate, like other glucocorticoids, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogenation and esterification are common substitution reactions it undergoes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and esterifying agents like acetic anhydride. The major products formed from these reactions are typically modified steroids with altered pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound in the study of glucocorticoid receptor interactions.
Biology: Investigated for its effects on immune cell modulation and inflammatory response.
Medicine: Explored for treating conditions like asthma and rhinitis due to its anti-inflammatory properties.
Industry: Potential use in the development of new therapeutic agents targeting glucocorticoid receptors
Wirkmechanismus
Zoticasone propionate exerts its effects by binding to glucocorticoid receptors, leading to the activation of anti-inflammatory pathways. This binding inhibits the production of pro-inflammatory cytokines and reduces the activity of immune cells involved in inflammation. The molecular targets include nuclear factor kappa B (NF-κB) and other transcription factors that regulate the expression of inflammatory genes .
Vergleich Mit ähnlichen Verbindungen
Zoticasone propionate is similar to other glucocorticoids like fluticasone propionate and budesonide. it is unique in its specific receptor binding affinity and pharmacokinetic profile. Similar compounds include:
Fluticasone propionate: Used for asthma and allergic rhinitis.
Budesonide: Used for asthma and inflammatory bowel disease.
Beclomethasone dipropionate: Used for asthma and allergic rhinitis .
These compounds share similar mechanisms of action but differ in their pharmacokinetics, receptor binding affinities, and clinical applications.
Eigenschaften
Molekularformel |
C28H34F2O7S |
|---|---|
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
[6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-oxooxolan-3-yl)sulfanylcarbonyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C28H34F2O7S/c1-5-22(33)37-28(24(35)38-20-7-9-36-23(20)34)14(2)10-16-17-12-19(29)18-11-15(31)6-8-25(18,3)27(17,30)21(32)13-26(16,28)4/h6,8,11,14,16-17,19-21,32H,5,7,9-10,12-13H2,1-4H3 |
InChI-Schlüssel |
POTREZAYKLAUSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC5CCOC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


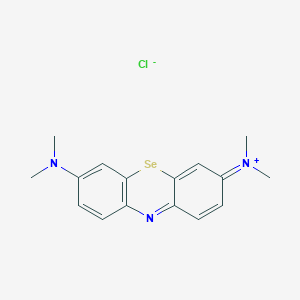
![(4S)-4-(3-acetamidopropanoylamino)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12R,16E,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10858065.png)
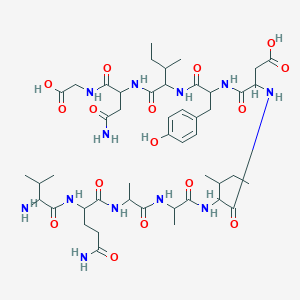
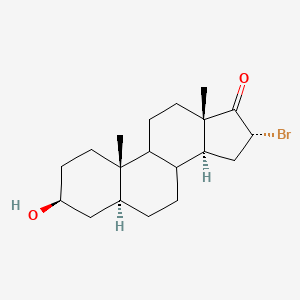
![(3E)-3-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone](/img/structure/B10858086.png)
![(2S,3S)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B10858094.png)
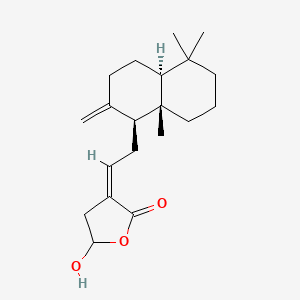
![S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(5E,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B10858107.png)
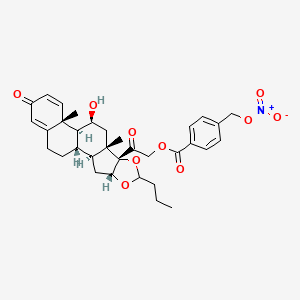
![[2-(11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] 4-(nitrooxymethyl)benzoate](/img/structure/B10858125.png)
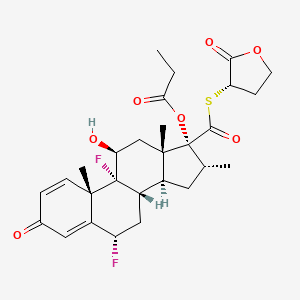
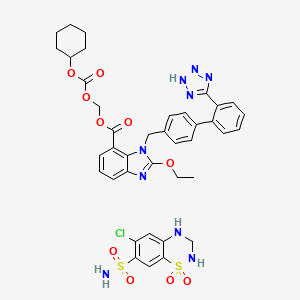
![1-(3-(1H-Indol-3-yl)propanoyl)-6-butyl-8-(piperidin-4-ylmethyl)tetrahydro-1H-pyrazino[1,2-a]pyrimidine-4,7(6H,8H)-dione](/img/structure/B10858155.png)
